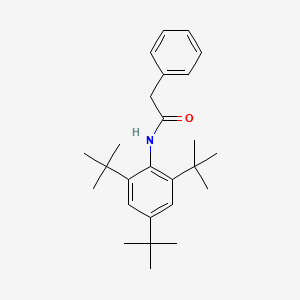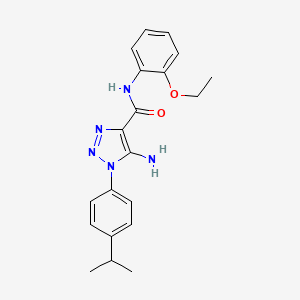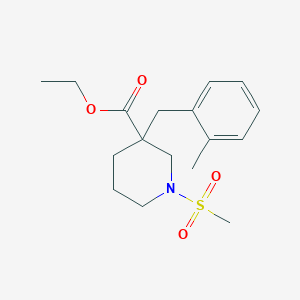![molecular formula C18H16Cl2N2O2 B4943461 4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline](/img/structure/B4943461.png)
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline is a chemical compound that has been extensively researched in the field of pharmacology. This compound is also known as PD153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). PD153035 has shown great potential in the treatment of cancer, as EGFR is often overexpressed in cancer cells.
作用机制
PD153035 works by binding to the ATP-binding site of EGFR, which prevents the receptor from being activated by its ligands. This, in turn, prevents the downstream signaling pathways that are activated by EGFR from being activated. Without these signaling pathways, cancer cells are unable to grow and proliferate, which leads to their death.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. This makes PD153035 a potential treatment for a range of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of PD153035 is its potency. It is a highly effective inhibitor of EGFR, which makes it an attractive candidate for cancer treatment. However, its potency also means that it can be toxic at high doses. This can make it difficult to use in lab experiments, as researchers need to be careful to use appropriate doses to avoid toxicity.
未来方向
There are a number of future directions for research on PD153035. One area of interest is the development of new analogs of PD153035 that are more potent and less toxic. Another area of interest is the use of PD153035 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is interest in exploring the potential use of PD153035 in the treatment of other diseases, such as inflammatory diseases.
合成方法
The synthesis of PD153035 involves several steps. The starting material is 2,6-dichloro-4-methylphenol, which is reacted with propylene oxide to form 3-(2,6-dichloro-4-methylphenoxy)propanol. This intermediate is then reacted with 6-aminoquinazoline to form PD153035.
科学研究应用
PD153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of EGFR. EGFR is a receptor that is often overexpressed in cancer cells, and its activity is essential for the growth and survival of these cells. PD153035 has been shown to be particularly effective against non-small cell lung cancer, which often overexpresses EGFR.
属性
IUPAC Name |
4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-12-9-14(19)17(15(20)10-12)23-7-4-8-24-18-13-5-2-3-6-16(13)21-11-22-18/h2-3,5-6,9-11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGXGGCYVGVEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCCCOC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4943395.png)
![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943412.png)


![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4943434.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4943449.png)
![ethyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4943469.png)
![2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide](/img/structure/B4943475.png)

![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4943486.png)